molecular formula C18H16Cl2N4O4S B8081963 eIF4E/eIF4G Interaction Inhibitor, 4EGI-1

eIF4E/eIF4G Interaction Inhibitor, 4EGI-1

Cat. No. B8081963
M. Wt: 455.3 g/mol
InChI Key: UAHQOCFTWVDUKE-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EIF4E/eIF4G Interaction Inhibitor, 4EGI-1 is a useful research compound. Its molecular formula is C18H16Cl2N4O4S and its molecular weight is 455.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of eIF4E/eIF4G Interaction and Cancer Cell Proliferation : 4EGI-1 is identified as a prototypic inhibitor of the eIF4E/eIF4G interaction, a critical step in translation initiation in eukaryotes. This inhibition prevents the formation of the eIF4F complex and has shown efficacy in reducing human cancer cell proliferation (Mahalingam et al., 2014).

  • Potential for Molecular Probe Development : 4EGI-1 has potential as a molecular probe for studying mechanisms involved in disorders characterized by loss of physiological restraints on translation initiation, as evidenced by its identification through high-throughput screening using fluorescence polarization assays (Yefidoff-Freedman et al., 2014).

  • Disruption of eIF4E/eIF4G Association : The compound binds eIF4E, disrupts its association with eIF4G, and inhibits cap-dependent translation, making it a potential strategy for cancer therapy. It exhibits selective effects on oncogenic proteins encoded by weak mRNAs and shows activity against multiple cancer cell lines (Moerke et al., 2007).

  • Allosteric Mechanism in Inhibiting eIF4E/eIF4G Complex : 4EGI-1 acts through an allosteric mechanism, affecting native correlated motions in eIF4E and increasing fluctuations in part of the eIF4G binding site. This allosteric regulation plays a significant role in inhibiting the eIF4E/eIF4G translation initiation factor complex (Salvi et al., 2016).

  • Apoptosis Induction and Radiotherapy Sensitivity Enhancement in Cancer : 4EGI-1 induces apoptosis in nasopharyngeal carcinoma cells and enhances sensitivity to radiotherapy. This effect is mediated through DR5 induction and dephosphorylation of 4E-BP1, demonstrating its potential as an anticancer mechanism in nasopharyngeal carcinoma (Wang et al., 2016).

  • Structural Insights for Drug Development : Structural studies of 4EGI-1 have led to insights for the design of cell-permeable PROTAC-degraders, targeting eIF4E for cancer treatment. The inhibitor i4EG-BiP, which targets an internal binding site of eIF4E, has been developed based on structural details of 4EGI-1, showing promise in disrupting eIF4G binding and inhibiting cancer cell proliferation (Fischer et al., 2021).

  • Mitochondrial Dysfunction in Glioma Cells : In human glioma U251 cells, 4EGI-1 impairs the assembly of the eIF4F complex, induces apoptosis, and causes mitochondrial dysfunction. This effect is associated with changes in mitochondrial dynamic proteins, suggesting its utility in glioma therapy (Yang et al., 2015).

properties

IUPAC Name

(2Z)-2-[[4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene]-3-[2-(dihydroxyamino)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,15,27-28H,8-9H2,(H,21,23)(H,25,26)/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHQOCFTWVDUKE-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)NN=C(CC2=CC=CC=C2N(O)O)C(=O)O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N=C(S1)N/N=C(/CC2=CC=CC=C2N(O)O)\C(=O)O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
eIF4E/eIF4G Interaction Inhibitor, 4EGI-1
Reactant of Route 2
eIF4E/eIF4G Interaction Inhibitor, 4EGI-1
Reactant of Route 3
eIF4E/eIF4G Interaction Inhibitor, 4EGI-1
Reactant of Route 4
eIF4E/eIF4G Interaction Inhibitor, 4EGI-1
Reactant of Route 5
eIF4E/eIF4G Interaction Inhibitor, 4EGI-1
Reactant of Route 6
Reactant of Route 6
eIF4E/eIF4G Interaction Inhibitor, 4EGI-1

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